

Unveiling the Structural Landscape of 2,6-Dichloroquinoxaline: A Computational DFT Comparison

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Compound of Interest

Compound Name: 2,6-Dichloroquinoxaline

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For researchers, scientists, and drug development professionals, understanding the precise molecular structure and electronic properties of pharmacologically relevant compounds is paramount. **2,6-Dichloroquinoxaline**, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comparative overview of computational Density Functional Theory (DFT) studies on the **2,6-dichloroquinoxaline** structure and its derivatives, offering insights into its geometry and electronic characteristics through supporting data and established experimental protocols.

Probing the Geometry: A Comparative Analysis of Structural Parameters

While dedicated DFT studies on the isolated **2,6-dichloroquinoxaline** molecule are not extensively published, a wealth of information can be gleaned from computational analyses of its derivatives. These studies provide a strong foundation for understanding the core structural parameters of the **2,6-dichloroquinoxaline** scaffold. The B3LYP functional combined with a 6-311++G(2d,2p) or similar basis set is a commonly employed and reliable level of theory for such investigations.^{[1][2]}

Below is a summary of key geometric parameters calculated for a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, which incorporates the 6-chloroquinoxaline

moiety. These values offer a valuable reference point for the bond lengths and angles expected in **2,6-dichloroquinoxaline**.

Parameter	Bond	Calculated Value (Å)
Bond Length	C2-C3	1.529
C5-N4	1.465	
C10-N1	1.467	
C-Cl (Aromatic)	~1.74	

Table 1: Selected calculated bond lengths for a 6-chloroquinoxaline derivative using DFT at the B3LYP/6-311++G(2d,2p) level.[2]

Parameter	Atoms	Calculated Value (°)
Bond Angle	C5-N4-C20	120.84
C10-N1-C17	121.21	
Quinoxaline Ring Angles	117.40 - 122.61	

Table 2: Selected calculated bond angles for a 6-chloroquinoxaline derivative, indicating a trigonal planar geometry for key fragments.[2]

The Electronic Frontier: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential for electronic transitions. For quinoxaline derivatives, DFT calculations are instrumental in determining these frontier molecular orbitals.

Molecule	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Computational Method
1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione	-6.45	-1.93	4.52	B3LYP/6-311++G(2d,2p)
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	-6.0504	-3.2446	2.8058	B3LYP/6-31G(d,p)[3]
6-Chloroquinoline	-6.78	-1.54	5.24	B3LYP/6-311++G(d,p)[4]

Table 3: Comparison of HOMO-LUMO energies and energy gaps for 6-chloroquinoxaline derivatives and a related compound, calculated using DFT.

Experimental Protocols for Computational DFT Studies

The accuracy and reliability of DFT calculations are highly dependent on the chosen methodology. The following protocol outlines a standard approach for performing DFT studies on quinoxaline derivatives, based on methods reported in the literature.[1][2][5]

- Software: Gaussian 16 or a similar quantum chemistry software package is typically used.[1]
- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for this class of molecules.[1][2]
- Basis Set: The 6-311++G(2d,2p) basis set is commonly employed to provide a good balance between accuracy and computational cost.[1][2]
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency

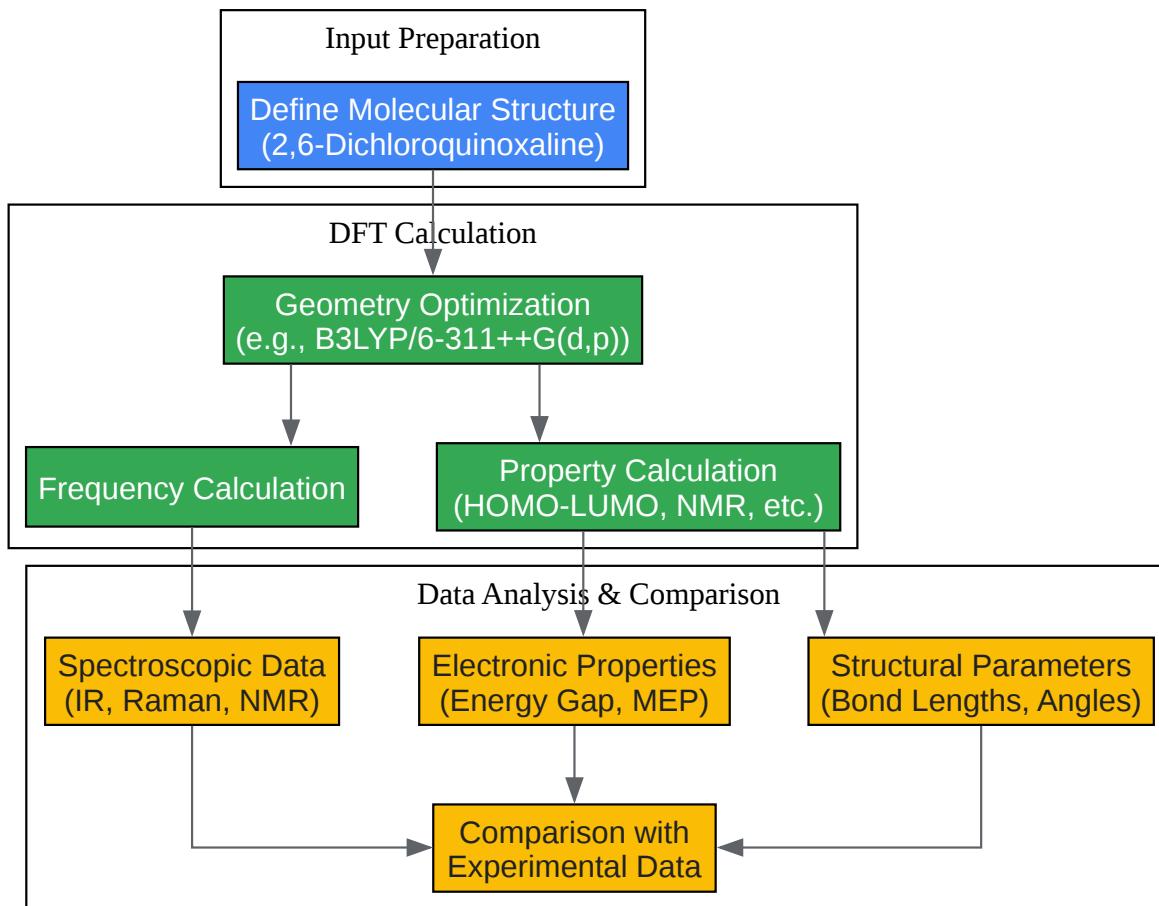
calculation confirms that a true minimum on the potential energy surface has been located.

[1][2]

- **Property Calculations:** Once the geometry is optimized, various properties can be calculated, including:
 - **Vibrational Frequencies:** To compare with experimental FT-IR and Raman spectra.
 - **NMR Chemical Shifts:** Using the Gauge-Independent Atomic Orbital (GIAO) method.[1]
 - **Electronic Properties:** Including HOMO-LUMO energies and the molecular electrostatic potential (MEP).
 - **UV-Vis Spectra:** Calculated using Time-Dependent DFT (TD-DFT).[1]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a computational DFT study of a molecule like **2,6-dichloroquinoxaline**.

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Caption: A flowchart of the typical computational DFT workflow.

In conclusion, while direct and comprehensive computational DFT studies on **2,6-dichloroquinoxaline** are emerging, the analysis of its derivatives provides a robust framework for understanding its structural and electronic properties. The methodologies and comparative data presented here serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoxaline scaffold.

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